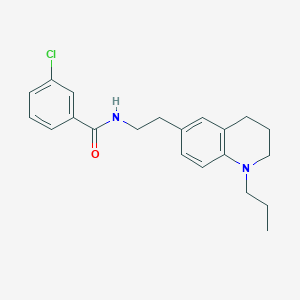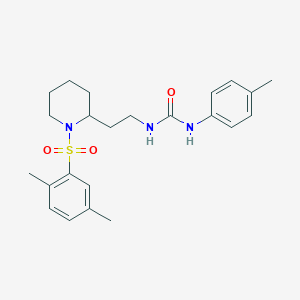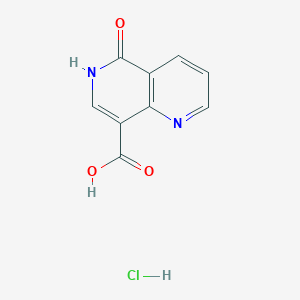![molecular formula C11H17NO6 B2880240 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose CAS No. 1030262-99-7](/img/structure/B2880240.png)
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose” is a chemical compound with the molecular formula C11H17NO6 . It is also known as “2-[(1-oxo-4-pentyn-1-yl)amino]-2-deoxy-D-glucose” or "2-[(1-oxo-4-pentyn-1-yl)amino]-2-deoxy-D-mannopyranose" .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H17NO6 . The InChI code for this compound is 1S/C11H17NO6/c1-2-3-4-7(14)12-8-10(16)9(15)6(5-13)18-11(8)17/h1,6,8-11,13,15-17H,3-5H2,(H,12,14)/t6?,8?,9-,10?,11-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.26 . It has a predicted boiling point of 636.4±55.0 °C at 760 mmHg . The predicted density is 1.374±0.06 g/cm3 . The predicted pKa is 13.04±0.20 .Scientific Research Applications
Reaction Mechanisms and Chemical Properties
Synthesis and Chemical Reactions
2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is involved in complex chemical reactions leading to the formation of various compounds. For example, 2-Amino-2-deoxy-D-glucose reacts with 2,4-pentanedione in neutral solution, producing 3-acetyl-2-methyl-5-(D-arabino-tetrahydroxybutyl)pyrrole and other compounds. This illustrates the compound's reactivity and its potential as a precursor in synthetic organic chemistry (González, Sánchez, & Rey, 1965).
Imaging and Diagnostic Applications
Imaging Brain Deoxyglucose Uptake and Metabolism
2-Deoxy-D-glucose (2DG) serves as a surrogate molecule for inferring glucose uptake and metabolism, showing potential in imaging techniques. Chemical exchange saturation transfer (CEST) MRI utilizes 2DG to indirectly detect glucose metabolism changes in the brain, offering a non-isotopic method for studying cerebral glucose assimilation (Nasrallah et al., 2013).
Biochemical Research and Glycosylation Strategies
Advances in Glycosylation Strategies
The biochemical properties of 2-Amino-2-deoxy-d-glucose, a molecule similar in structure to this compound, highlight its significance in natural products and its role in glycosylation strategies. This emphasizes the importance of robust amino-protecting groups for glucosamine in constructing glycosyl donors (Aly & El Ashry, 2016).
Oncological Research and Treatment Strategies
Cell Growth Inhibition by Glycolytic Inhibition
Studies on 2-deoxy-d-glucose (2-DG) reveal its role in inhibiting the growth of both normal and malignant cells by acting as a glycolytic inhibitor. This has implications for research into cancer treatment strategies, where separating glycolysis from the pentose phosphate pathway increases cellular tolerance to 2-DG, indicating a complex mechanism of action beyond simple metabolic blocking (Ralser et al., 2008).
Safety and Hazards
The safety information available indicates that this compound may be harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . Please refer to the MSDS for more detailed safety information .
Mechanism of Action
Target of Action
The primary targets of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose are yet to be identified. The compound’s structure suggests that it may interact with enzymes or receptors involved in glucose metabolism or signaling .
Mode of Action
Given its structural similarity to glucose, it may interact with glucose transporters or enzymes involved in glucose metabolism .
Biochemical Pathways
Based on its structure, it might influence pathways related to glucose metabolism .
Pharmacokinetics
Its bioavailability, distribution, metabolism, and excretion profiles need further investigation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pent-4-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h1,5,7-8,10-11,14-15,17-18H,3-4,6H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUPYWMDKTXDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2880157.png)

![8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2880162.png)
![8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2880163.png)


![N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2880169.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2880170.png)



![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2880174.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880180.png)